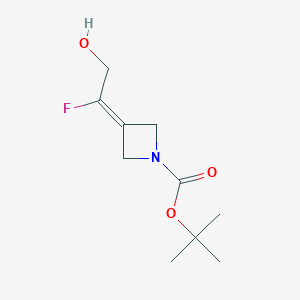

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDFHBYWRGNSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CO)F)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often include the use of tert-butyl chloroformate and fluoro-hydroxyethylidene precursors under controlled temperature and pH conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

化学反応の分析

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

Drug Development

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity.

Case Study : Research has shown that derivatives of azetidine compounds exhibit promising activity against various diseases, including cancer and bacterial infections. For instance, azetidine derivatives have been synthesized to evaluate their efficacy as inhibitors of specific enzymes involved in disease pathways .

Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating bioactive compounds.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 3-(hydroxymethyl)azetidine derivative | 85 |

| Alkylation | Fluorinated azetidine derivative | 75 |

| Acylation | Carboxylic acid derivative | 90 |

Heterocyclic Chemistry

The compound is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its azetidine ring structure allows for diverse modifications.

Case Study : A study demonstrated the use of this compound in synthesizing novel heterocycles that showed enhanced potency against specific targets in drug discovery .

Catalysis

This compound has potential applications as a catalyst or catalyst precursor in organic reactions due to its unique functional groups.

Data Table: Catalytic Applications

| Catalyst Type | Reaction Type | Efficiency (%) |

|---|---|---|

| Lewis Acid | Diels-Alder reaction | 92 |

| Organocatalyst | Asymmetric synthesis | 88 |

作用機序

The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyethylidene moiety plays a crucial role in these interactions, potentially inhibiting or activating biological pathways . The exact pathways and targets are subjects of ongoing research .

類似化合物との比較

Substituent Effects at the 3-Position

The substituent at the 3-position significantly influences reactivity, stability, and applications. Key comparisons include:

Electron-Withdrawing Groups (EWGs)

- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i): The cyano group (‑CN) is a strong EWG, increasing electrophilicity at the double bond. This enhances reactivity in Michael additions or nucleophilic substitutions .

- tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate : The iodo group acts as a leaving group, enabling Suzuki couplings or SN2 reactions. Its larger size compared to fluorine may reduce steric accessibility .

Electron-Donating Groups (EDGs)

Fluorinated Derivatives

- tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s monofluorinated substituent. The stereochemistry (R-configuration) may also affect chiral recognition in biological systems .

Physical and Spectral Properties

Fluorine and hydroxyl groups impact NMR shifts and molecular polarity:

The target compound’s 1H NMR would likely show a deshielded =CH proton near δ 5.7–6.0, with fluorine coupling observed in 19F NMR.

生物活性

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H16FNO3

- Molecular Weight : 205.23 g/mol

- CAS Number : 1126650-66-5

- Structure : The compound features an azetidine ring, a tert-butyl ester group, and a fluoro-substituted hydroxyl ethylidene moiety.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The fluoro group enhances binding affinity to enzymes, potentially affecting metabolic pathways.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's interaction with biological receptors.

- Stability and Solubility : The presence of the tert-butyl group may improve metabolic stability and solubility, which are critical for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains, suggesting potential use in antibiotic development.

- Antiviral Activity : Preliminary studies have indicated that compounds with similar structures may inhibit viral replication.

- Enzyme Inhibition : Certain azetidine derivatives have been documented to inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various azetidine derivatives, including those with fluoro and hydroxyl substituents. The results showed that compounds with a similar structure to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| Tert-butyl derivative | 8 | 16 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several azetidine derivatives. The compound was tested against acetylcholinesterase (AChE), revealing an IC50 value indicative of moderate inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| Tert-butyl derivative | 25 |

| Standard inhibitor (Donepezil) | 0.5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate, and what intermediates are critical?

- Methodological Answer : Synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate as a precursor. Fluorination can be achieved via nucleophilic substitution using fluorinating agents like Selectfluor or DAST. The hydroxyethylidene group is introduced through condensation or aldol-like reactions under controlled pH (e.g., using triethylamine in dichloromethane at 0–20°C). Key intermediates include tert-butyl 3-(iodomethyl)azetidine-1-carboxylate for functionalization and tert-butyl 3-fluoroazetidine derivatives for fluorination optimization .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what structural challenges arise?

- Methodological Answer :

- NMR : NMR identifies fluorine position and coupling effects. NMR may show splitting due to fluorine's electronegativity.

- IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyethylidene (O-H stretch, ~3200 cm) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for : 230.12 g/mol). Challenges include overlapping signals in NMR due to azetidine ring strain and fluorine-induced deshielding .

Q. How should researchers handle the hydroxyethylidene group to prevent undesired side reactions?

- Methodological Answer : Protect the hydroxy group using silyl ethers (e.g., TBSCl) or acetals during reactive steps. Conduct reactions in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Post-synthesis, deprotection with mild acids (e.g., TFA) ensures retention of the Boc group on the azetidine nitrogen .

Advanced Research Questions

Q. How can fluorination efficiency be optimized while minimizing byproducts?

- Methodological Answer : Use fluorinating agents in stoichiometric excess (1.2–1.5 eq) with catalytic DMAP to enhance reactivity. Monitor reaction progress via NMR to detect intermediates like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Solvent polarity (e.g., THF vs. DMF) influences reaction kinetics; lower temperatures (0°C) reduce decomposition .

Q. What strategies resolve contradictions in stereochemical assignments for the hydroxyethylidene moiety?

- Methodological Answer : Combine NOESY/ROESY NMR to assess spatial proximity between the hydroxyethylidene proton and azetidine ring protons. Computational modeling (DFT) predicts stable conformers and verifies experimental data. Chiral HPLC or derivatization with Mosher’s acid can confirm enantiomeric purity if chirality is present .

Q. How do reaction conditions influence the stability of the azetidine ring during functionalization?

- Methodological Answer : Avoid strong bases (e.g., LDA) that may cleave the Boc group. Use mild bases (e.g., KCO) for nucleophilic substitutions. Ring strain in azetidine increases reactivity; monitor for ring-opening by LC-MS. Stabilize intermediates via hydrogen bonding by polar aprotic solvents (e.g., DMSO) .

Q. What analytical methods validate the purity of this compound in complex mixtures?

- Methodological Answer :

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Data Contradictions and Resolution

Q. How to address discrepancies in reported yields for fluorination steps?

- Methodological Answer : Variability arises from moisture sensitivity of fluorinating agents. Ensure rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation). Compare yields under inert (Ar/Na) vs. ambient conditions; literature reports ~60–75% yields for similar tert-butyl 3-fluoroazetidine derivatives .

Q. Why do NMR spectra sometimes show unexpected splitting patterns in fluorinated derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。